1-(2-Isothiocyanatoethyl)pyrrolidine
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Overview
Description
1-(2-Isothiocyanatoethyl)pyrrolidine is an organic compound with the molecular formula C7H12N2S. It features a pyrrolidine ring attached to an ethyl chain that terminates in an isothiocyanate group.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(2-isothiocyanatoethyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isothiocyanatoethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-bromoethyl isothiocyanate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isothiocyanatoethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Cyclization Reactions: Under certain conditions, it can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Catalysts: Basic catalysts like triethylamine can facilitate the reactions.
Major Products:
Thiourea Derivatives: Formed through nucleophilic addition of amines.
Heterocyclic Compounds: Resulting from cyclization reactions.
Scientific Research Applications
1-(2-Isothiocyanatoethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
1-(2-Isothiocyanatoethyl)pyrrolidine can be compared with other isothiocyanate-containing compounds:
Phenethyl Isothiocyanate: Known for its anticancer properties.
Allyl Isothiocyanate: Found in mustard oil, with antimicrobial activity.
Sulforaphane: A naturally occurring isothiocyanate with chemopreventive properties
Uniqueness: this compound is unique due to its pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates .
Properties
IUPAC Name |
1-(2-isothiocyanatoethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7-8-3-6-9-4-1-2-5-9/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCHXPGOSMFFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165680-22-8 |
Source
|
Record name | 1-(2-isothiocyanatoethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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